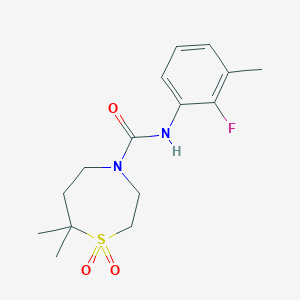![molecular formula C14H13F3N2O3S B7680118 6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7680118.png)
6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide (also known as TAK-659) is a chemical compound belonging to the class of pyridine sulfonamides. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK and ITK, which are key regulators of B-cell and T-cell signaling pathways, respectively. By inhibiting these kinases, TAK-659 can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
Studies have shown that TAK-659 has potent anti-tumor activity against various cancer cell lines, including lymphoma, leukemia, and solid tumors. It has also been found to have immunosuppressive effects, which can be beneficial in the treatment of autoimmune disorders. Additionally, TAK-659 has been shown to have good pharmacokinetic properties and can be administered orally, making it a promising drug candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its high potency and selectivity against BTK and ITK, which makes it a promising drug candidate for the treatment of various diseases. However, one limitation of TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several potential future directions for the development of TAK-659. One possible direction is the combination of TAK-659 with other drugs to enhance its therapeutic efficacy. Another direction is the evaluation of TAK-659 in clinical trials for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of TAK-659 and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the pyridine ring, introduction of the sulfonamide group, and the trifluoromethyl group. The final product is obtained in high yield and purity through careful purification and characterization.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play a crucial role in the regulation of immune responses and are often dysregulated in various diseases, including cancer and autoimmune disorders.
Propiedades
IUPAC Name |
6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-19(8-9-5-11(15)14(17)12(16)6-9)23(20,21)10-3-4-13(22-2)18-7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYNNWAHQFJAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C(=C1)F)F)F)S(=O)(=O)C2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)


![2-[(4-Ethylphenyl)methyl]pyridazin-3-one](/img/structure/B7680073.png)

![2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one](/img/structure/B7680085.png)

![N-[(3-chloro-4-methylphenyl)methyl]-1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine](/img/structure/B7680088.png)
![5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one](/img/structure/B7680090.png)
![3-[(2-Ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-methyl-4-(2-thiophen-2-ylethyl)-1,2,4-triazole](/img/structure/B7680091.png)
![3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7680096.png)
![2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol](/img/structure/B7680098.png)
![5-Bromo-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B7680105.png)
